

# Spectroscopic Profile of N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide

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## Compound of Interest

Compound Name: *n'*-Benzoyl-2-methylbenzohydrazide

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This technical guide provides a comprehensive overview of the spectroscopic data for **N'-Benzoyl-2-methylbenzohydrazide**, a compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzohydrazide derivatives.

## Chemical Structure and Properties

- IUPAC Name: **N'-Benzoyl-2-methylbenzohydrazide**
- Molecular Formula:  $C_{15}H_{14}N_2O_2$  [\[1\]](#)
- Molecular Weight: 254.28 g/mol [\[1\]](#)
- CAS Number: 65349-09-9 [\[1\]](#)

## Spectroscopic Data

The following sections detail the anticipated spectroscopic data for **N'-Benzoyl-2-methylbenzohydrazide** based on its chemical structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.5 - 11.0	Singlet	1H	NH-C=O (amide)
~9.5 - 10.0	Singlet	1H	C=O-NH (amide)
~7.8 - 8.0	Multiplet	2H	Aromatic CH (ortho to C=O on benzoyl group)
~7.3 - 7.6	Multiplet	7H	Aromatic CH (remaining protons on both rings)
~2.4 - 2.6	Singlet	3H	CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ, ppm)	Assignment
~165 - 170	C=O (amide carbons)
~135 - 140	Aromatic C-CH <sub>3</sub>
~125 - 135	Aromatic CH and quaternary C
~20 - 25	CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 3300	Strong, Broad	N-H Stretching (Amide)
3000 - 3100	Medium	Aromatic C-H Stretching
1640 - 1680	Strong	C=O Stretching (Amide I)
1510 - 1550	Strong	N-H Bending (Amide II)
1450 - 1500	Medium	Aromatic C=C Stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
254	Moderate	[M] <sup>+</sup> (Molecular Ion)
149	High	[C <sub>8</sub> H <sub>7</sub> NO] <sup>+</sup>
119	High	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
105	High	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
91	Moderate	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **N'-Benzoyl-2-methylbenzohydrazide** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

- Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[2]
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Use tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
  - Process the data using appropriate software to apply Fourier transformation, phase correction, and baseline correction.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A longer acquisition time and a higher number of scans are typically required compared to  $^1\text{H}$  NMR.
  - Reference the chemical shifts to the solvent peak (e.g.,  $\text{CDCl}_3$  at  $\delta$  77.16 ppm).

## FT-IR Spectroscopy

- Sample Preparation (ATR Method):
  - Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3][4]
- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
  - Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition:

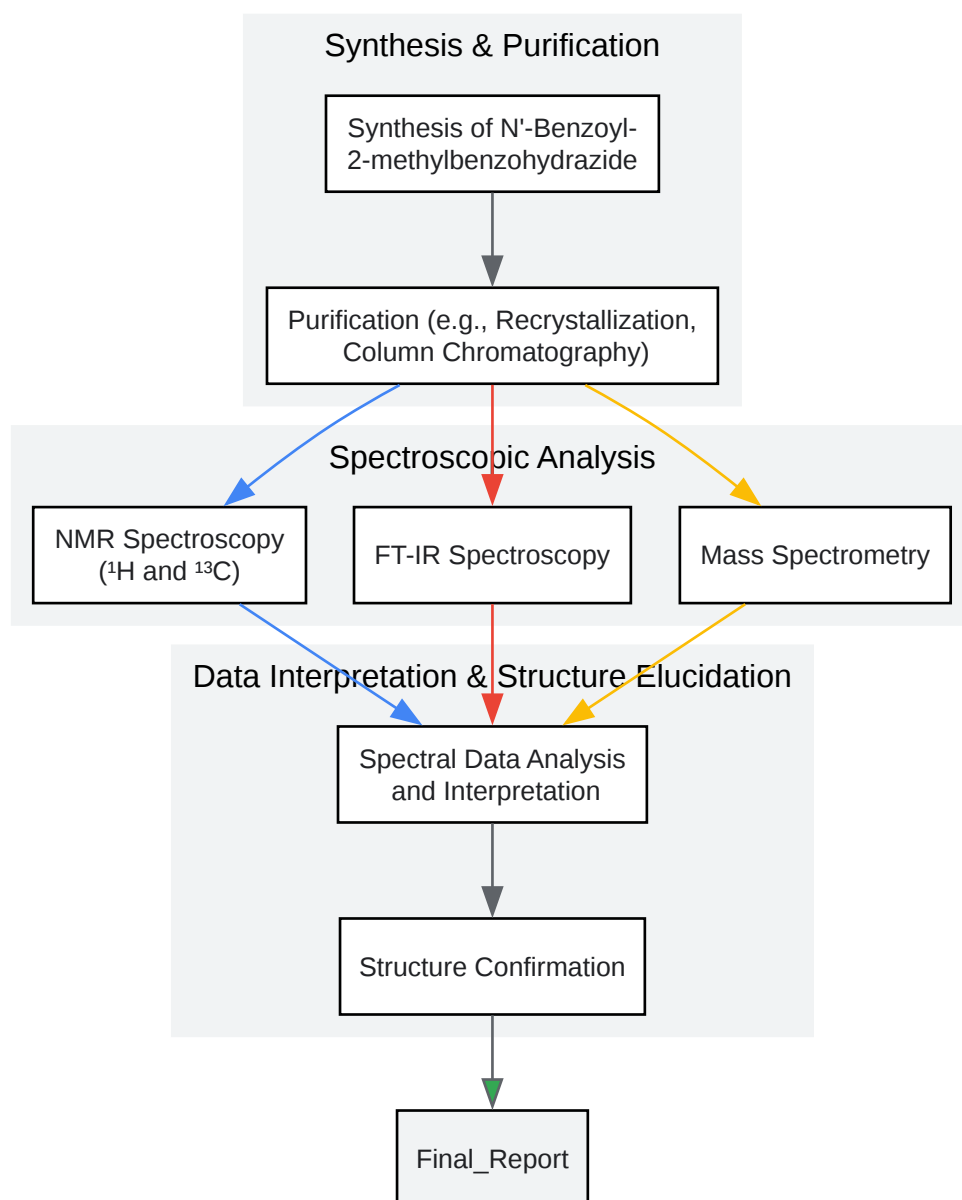
- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Collect a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.[\[5\]](#)

## Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol, acetonitrile) for techniques like electrospray ionization (ESI).
- Ionization: Utilize Electron Ionization (EI) or a soft ionization technique such as ESI. EI is likely to cause more fragmentation.
- Analysis:
  - Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500).
  - The high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.

## Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **N'-Benzoyl-2-methylbenzohydrazide**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **N'-Benzoyl-2-methylbenzohydrazide**.

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